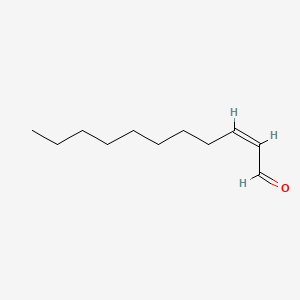

(Z)-2-Undecenal

Description

(Z)-2-Undecenal (C₁₁H₂₀O; molecular weight: 168.28 g/mol) is an unsaturated aldehyde characterized by a double bond at the second carbon in the Z (cis) configuration. It is a volatile compound widely recognized for its role in flavor and aroma profiles across food systems. The compound is generated through lipid oxidation, particularly via the cleavage of hydroperoxides derived from unsaturated fatty acids such as linoleic and linolenic acids . Its presence has been documented in diverse matrices, including Chinese jujube cultivars, thermally oxidized oils, fermented meats, and tea leaves, where it contributes to citrus, fruity, and fresh odor notes . Recent studies also highlight its sensitivity to thermal processing, with isomerization between (Z)- and (E)-forms influencing aroma characteristics .

Properties

CAS No. |

71277-05-9 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

(Z)-undec-2-enal |

InChI |

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9- |

InChI Key |

PANBRUWVURLWGY-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\C=O |

Canonical SMILES |

CCCCCCCCC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-2-Undecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.

Another method involves the hydroformylation of 1-decene, followed by selective hydrogenation. This process requires a rhodium catalyst and high-pressure conditions to achieve the desired selectivity and yield.

Industrial Production Methods

In industrial settings, (Z)-2-Undecenal is often produced through the oxidation of undecylenic acid. This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in a solvent such as acetone or dichloromethane, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Undecenal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid, using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to the corresponding alcohol, undecenol, using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Grignard reagents in anhydrous conditions.

Major Products

Oxidation: Undecenoic acid.

Reduction: Undecenol.

Substitution: Various substituted undecenals depending on the nucleophile used.

Scientific Research Applications

(Z)-2-Undecenal has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds.

Biology: It is studied for its antimicrobial properties and its role in plant defense mechanisms.

Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on human health.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.

Mechanism of Action

The mechanism of action of (Z)-2-Undecenal involves its interaction with cellular membranes and proteins. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Sensory Impact

- (Z)-2-Undecenal vs. (E)-2-Undecenal: The Z isomer contributes fresher, citrus-like notes in tea and jujube, whereas the E isomer is associated with green, fatty aromas in coriander and oxidized oils .

- (E)-2-Nonenal: Imparts a mushroom-like odor in fermented sausages and bread, distinct from the fruity character of (Z)-2-Undecenal .

- Octanal: A shorter-chain aldehyde with dominant citrus notes, contrasting with the complex fruity profile of (Z)-2-Undecenal .

Industrial Relevance

- Food Flavoring: (Z)-2-Undecenal is critical in tea and fermented meat products for fresh, fruity notes, while (E)-2-Decenal enhances fried and fatty aromas in processed foods .

- Plant Metabolism: In maize and barley, (Z)-2-Undecenal acts as a marker of lipoxygenase activity, contrasting with (E)-2-Nonenal’s role in herbaceous aroma development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.